molecular formula C20H22F3N3O3S B11570546 N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11570546
M. Wt: 441.5 g/mol
InChI Key: RCFOCPGGKACBRC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dimethoxyphenyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group and the pyrimidine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22F3N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H22F3N3O3S/c1-28-15-8-7-12(9-16(15)29-2)14-10-17(20(21,22)23)26-19(25-14)30-11-18(27)24-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,24,27)

InChI Key

RCFOCPGGKACBRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3CCCC3)C(F)(F)F)OC

Origin of Product

United States

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